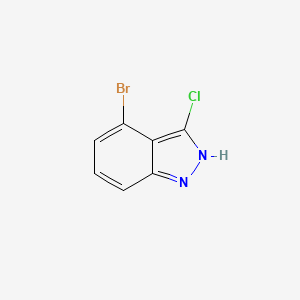

4-bromo-3-chloro-1H-indazole

Beschreibung

Indazoles are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-46-3 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, a typical synthetic route might involve the reaction of 2-bromo-3-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the desired indazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be used to facilitate the cyclization process, and solvents like dimethyl sulfoxide (DMSO) are commonly employed .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

4-Bromo-3-chloro-1H-indazole serves as an essential intermediate in synthesizing multiple pharmaceuticals. Its structural properties enable it to inhibit specific cellular pathways, making it a candidate for developing anti-cancer agents and other therapeutic compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is associated with tumor immune evasion. In vitro studies have shown that these derivatives significantly suppress IDO1 expression in various cancer cell lines.

| Cell Line | Effect | IC50 (µM) |

|---|---|---|

| FaDu | Induction of apoptosis | 7.5 |

| MCF7 | Reduction in cell viability | 8.0 |

| YD-15 | Suppression of IDO1 expression | 6.5 |

Agricultural Chemicals

Use in Agrochemicals

The compound is utilized in formulating effective herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it valuable in agricultural research.

Material Science

Development of Advanced Materials

this compound is explored for creating advanced materials, including polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.

Biochemical Research

Insights into Biological Processes

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into biological processes and identifies potential therapeutic targets.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in various detection techniques. It aids the development of sensitive methods for detecting other compounds.

Summary of Research Findings

Research consistently demonstrates the potential of this compound and its derivatives:

- Anticancer Properties: Effective against various cancer cell lines through mechanisms involving apoptosis and immune modulation.

- Agricultural Applications: Enhances crop protection through effective herbicides and fungicides.

- Material Science: Contributes to the development of durable materials.

- Biochemical Insights: Provides valuable data for understanding enzyme actions and potential drug targets.

- Analytical Applications: Acts as a reference standard for developing sensitive detection methods.

Wirkmechanismus

The mechanism of action of 4-bromo-3-chloro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the 4-Position of Indazole

A critical study compared six 4-substituted-1H-indazoles to evaluate the impact of substituents on inhibition performance (Table 1) :

| Compound | Substituent (X) | Inhibition Performance | Key Observations |

|---|---|---|---|

| 4-Fluoro-1H-indazole | F | Moderate | Electron-withdrawing effect enhances binding |

| 4-Chloro-1H-indazole | Cl | High | Improved lipophilicity and activity |

| 4-Bromo-1H-indazole | Br | Highest | Increased steric bulk and polarizability |

| 4-Methyl-1H-indazole | CH₃ | Low | Electron-donating group reduces affinity |

| 4-Amino-1H-indazole | NH₂ | Variable | Hydrogen bonding potential alters selectivity |

| 4-Hydroxy-1H-indazole | OH | Moderate | Polar group limits membrane permeability |

Key Insight : The bromo substituent in 4-bromo-1H-indazole outperforms chloro and fluoro analogs in inhibition, likely due to its larger van der Waals radius and enhanced hydrophobic interactions . This trend suggests that 4-bromo-3-chloro-1H-indazole may exhibit synergistic effects from combined halogen substituents.

Halogenation Patterns in Indazole Derivatives

3-Bromo-4-Chloro-6-Methoxy-1H-Indazole (CAS: 887569-99-5)

- Structure : Bromo (C3), chloro (C4), methoxy (C6).

- Properties : Molecular weight 261.50, XLogP3 3.2 (indicating moderate lipophilicity) .

4-Bromo-6-Chloro-3-Iodo-1H-Indazole (CAS: 887568-35-6)

- Structure : Bromo (C4), chloro (C6), iodo (C3).

- Properties : Higher molecular weight (408.41) due to iodine, which may enhance radiative properties for imaging applications .

N1-Substituted Indazoles

3-Bromo-4-Chloro-1-(Phenylmethyl)-1H-Indazole (CAS: 1823240-67-0)

- Structure : N1-benzyl, bromo (C3), chloro (C4).

- Properties : Molecular weight 321.6, with increased hydrophobicity from the benzyl group .

- Comparison : The N1-benzyl group may enhance metabolic stability but reduce aqueous solubility compared to the parent this compound.

7-Bromo-4-Chloro-1-(2,2,2-Trifluoroethyl)-1H-Indazol-3-Amine

- Structure : N1-trifluoroethyl, bromo (C7), chloro (C4), amine (C3).

- Synthesis : Achieved via alkylation of 7-bromo-4-chloro-1H-indazol-3-amine with trifluoroethyl triflate .

Biologische Aktivität

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

this compound interacts with multiple biological targets, influencing various cellular processes. It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. The compound's ability to bind to receptors on cell surfaces also modulates downstream signaling cascades, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound is known to affect several key biochemical pathways, including the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival; thus, its inhibition by this compound may promote apoptosis in cancer cells.

Pharmacokinetics

Bioavailability Factors

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility. These factors determine the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems.

Cellular Effects

The compound exhibits multifaceted effects on various cell types:

- Cancer Cells : In cancer models, this compound has been observed to induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This dual action can significantly reduce tumor cell viability .

- Microbial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens, although specific mechanisms remain under investigation .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the PI3K pathway .

- Antimicrobial Properties : Research indicated that this compound showed promising activity against resistant strains of bacteria. The exact mechanism involves disruption of bacterial membrane integrity and inhibition of key metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.